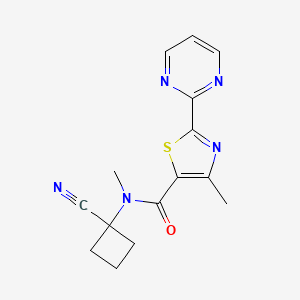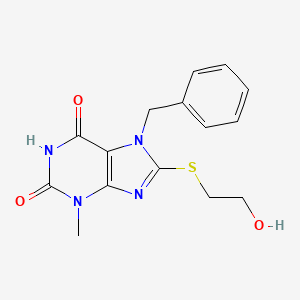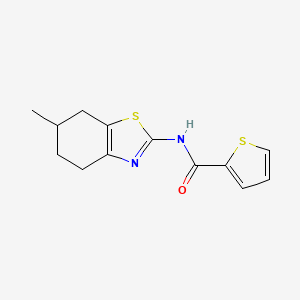![molecular formula C21H22N4O B2605968 N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-46-5](/img/structure/B2605968.png)
N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been reported. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The compound is instrumental in the synthesis of diverse heterocyclic analogs. For example, it has been used in the creation of heterocyclic analogues of phthalhydrazides, where cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids were obtained through direct oxidation processes. This research highlights its utility in synthesizing complex structures, potentially useful in pharmaceuticals and materials science (D. Paul, 1984).
Metal-Organic Frameworks (MOFs)
The compound's relevance extends to the development of metal-organic frameworks (MOFs), showcasing its utility in creating intricate and potentially functional structures. A study detailed the crystal structure of a hydrated copper acetate complex of the ligand, pointing towards applications in catalysis, gas storage, and separation technologies (D. S. Cati & H. Stoeckli-Evans, 2014).
Antimicrobial and Antimycobacterial Activity
Research into nicotinic acid hydrazide derivatives indicates a pathway for developing new antimicrobial and antimycobacterial agents. Such studies are crucial for identifying novel therapeutic agents against resistant strains of bacteria and tuberculosis (.. R.V.Sidhaye et al., 2011).
Antioxidant, Antitumor, and Antimicrobial Activities
The synthesis of new pyrazolopyridines has been explored, with these compounds demonstrating significant antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of the compound in contributing to the development of new therapeutic agents with multiple biological activities (M. El‐Borai et al., 2013).
Inhibitor Development for Inflammatory Diseases
Efforts to develop inhibitors for the interleukin-1 receptor-associated kinase 4 (IRAK4) have utilized derivatives of the compound. Such inhibitors are promising for treating inflammatory diseases, showcasing the compound's role in advancing therapeutic options (Jongwon Lim et al., 2015).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-13-8-17-5-2-1-3-6-17)25-16-15-24-14-4-7-19(24)20(25)18-9-11-22-12-10-18/h1-7,9-12,14,20H,8,13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXXZLVABISWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2605889.png)
![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)


![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2605902.png)



